![molecular formula C18H23BrN2O2S B2861305 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865162-74-9](/img/structure/B2861305.png)

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

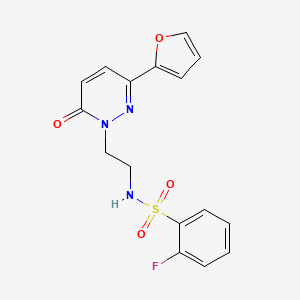

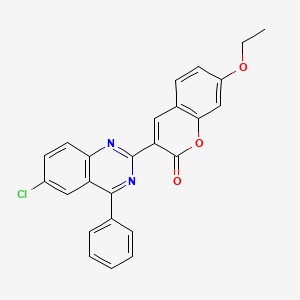

The compound “(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-one derivatives include a 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives, including their photophysical and electrochemical properties, have been studied experimentally and theoretically .Aplicaciones Científicas De Investigación

Antiproliferative Agents

This compound has been utilized in the synthesis of new heterocycles, which show potential as antiproliferative agents . These agents are crucial in the fight against cancer as they can inhibit the growth of tumor cells. The compound’s utility in creating molecules that can selectively target tumor cells makes it a valuable asset in medicinal chemistry .

Cytotoxicity Studies

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these derivatives exhibit significant cytotoxicity, which is comparable to that of standard drugs like Cisplatin .

Antibacterial Activity

The compound has also been explored for its antibacterial activity . Synthesized derivatives have shown good to moderate activity against various bacterial strains, suggesting its potential use as a novel antibacterial agent .

Synthesis of 1,2,3-Triazole Derivatives

The compound serves as a precursor in the synthesis of 1,2,3-triazole derivatives . These derivatives are synthesized through a copper-catalyzed 1,3-dipolar cycloaddition reaction and have shown promise in various biological applications .

Insecticidal Potentials

Research has indicated that some synthesized compounds derived from this chemical exhibit insecticidal potentials . They have been particularly effective against pests like the oriental armyworm and diamondback moth, which are significant threats to agriculture .

Development of Chemotherapeutics

The compound is part of ongoing research aimed at the development of chemotherapeutics . The focus is on creating novel treatments that act selectively on targets without causing side effects, thereby improving the efficacy of cancer therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O2S/c1-2-23-11-10-21-15-9-8-14(19)12-16(15)24-18(21)20-17(22)13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNMTEYLJGJNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)

![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861239.png)

![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)

![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)